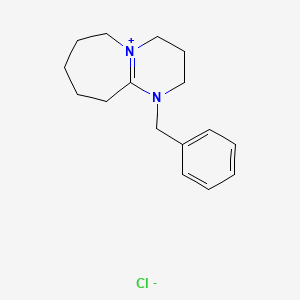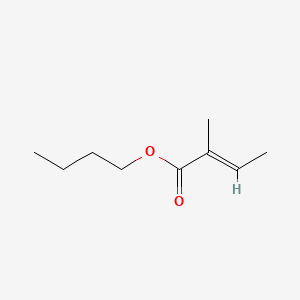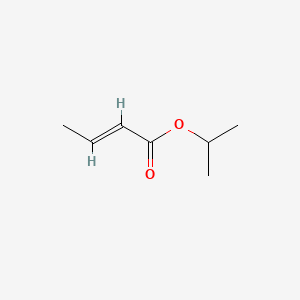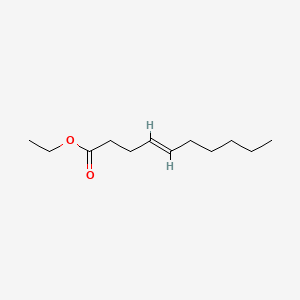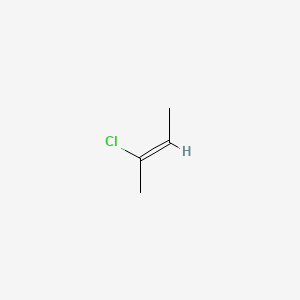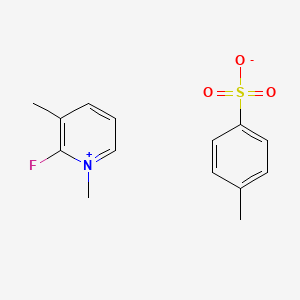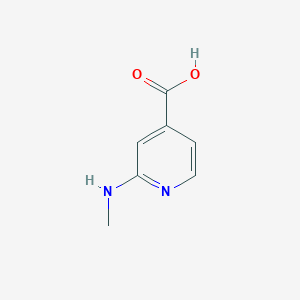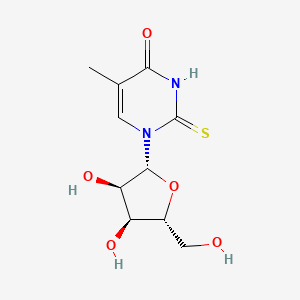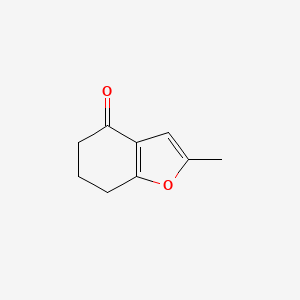
6,7-Dihydro-2-methyl-4(5H) benzofuranone
Übersicht
Beschreibung
6,7-Dihydro-2-methyl-4(5H) benzofuranone is a benzofuran derivative . It consists of a fused benzene and furan ring . The molecular formula is C9H10O2 and the molecular weight is 150.17 .
Physical And Chemical Properties Analysis
6,7-Dihydro-4(5H)-benzofuranone has a boiling point of 115-118 °C/16 mmHg (lit.) and a melting point of 30-34 °C (lit.) . Its density is 1.162 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
“6,7-Dihydro-4(5H)-benzofuranone” is a benzofuran derivative that consists of fused benzene and furan ring . It may be used in the synthesis of furacridone ring skeleton .
-
Antimicrobial Agents
- Application : Benzofuran and its derivatives, including “6,7-Dihydro-2-methyl-4(5H) benzofuranone”, are found to be suitable structures for the development of antimicrobial agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- Methods : The unique structural features of benzofuran make it a privileged structure in the field of drug discovery . Researchers design antimicrobial agents that are active toward different clinically approved targets using this scaffold .
- Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
-
Proteomics Research
- Application : “6,7-Dihydro-2-methyl-4(5H) benzofuranone” is a specialty product for proteomics research .
- Methods : The specific methods of application in proteomics research would depend on the specific research question being addressed. Proteomics is a complex field that involves the large-scale study of proteins, particularly their structures and functions .
- Results : The outcomes of using “6,7-Dihydro-2-methyl-4(5H) benzofuranone” in proteomics research would vary depending on the specific experiments conducted .
-
Synthesis of Triazolothiadiazine
- Application : “6,7-Dihydro-2-methyl-4(5H) benzofuranone” can be used in the synthesis of triazolothiadiazine .
- Methods : The synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
- Results : The resulting triazolothiadiazine derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
-
Antimicrobial Activity
- Application : Some new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines synthesized from “6,7-Dihydro-2-methyl-4(5H) benzofuranone” have shown antimicrobial activity .
- Methods : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
- Results : The newly synthesized compounds have shown antimicrobial activity against various microorganisms .
Eigenschaften
IUPAC Name |
2-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYYBHIUTDAALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423628 | |
| Record name | 6,7-Dihydro-2-methyl-4(5H) benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
CAS RN |
50615-16-2 | |
| Record name | 6,7-Dihydro-2-methyl-4(5H) benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

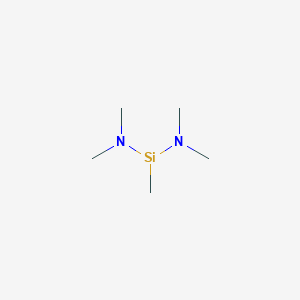
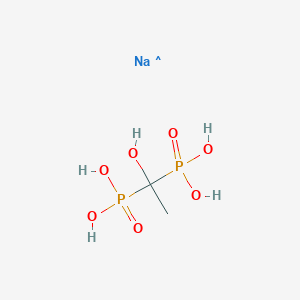
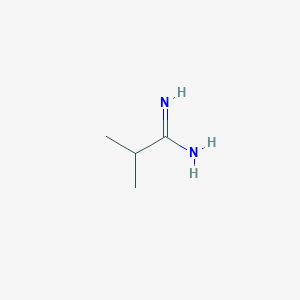
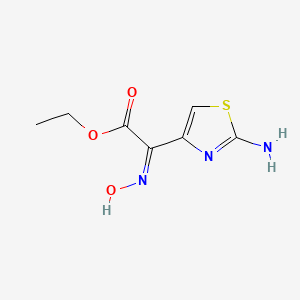
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)
